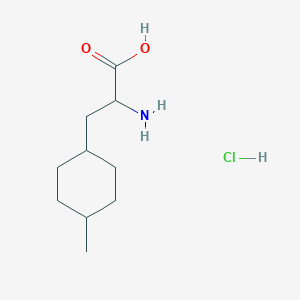
1-(Bromomethyl)-3-iodo-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-iodo-5-methylbenzene is an aromatic compound characterized by the presence of bromomethyl, iodo, and methyl substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-iodo-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-iodo-5-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the benzylic position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 3-iodo-5-methylbenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-iodo-5-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Bromomethyl)-3-iodo-5-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of a new bond with the nucleophile. The iodo group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: Involves the aromatic ring as the reactive site.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-iodo-5-methylbenzene can be compared with other halogenated benzyl compounds:
1-(Bromomethyl)-3-chloro-5-methylbenzene: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-(Bromomethyl)-3-fluoro-5-methylbenzene:
1-(Bromomethyl)-3-bromo-5-methylbenzene: Features two bromine atoms, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: The presence of both bromomethyl and iodo groups in this compound provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in scientific research and industry Its unique reactivity and the ability to undergo various chemical transformations make it an important intermediate for the synthesis of complex molecules
Eigenschaften
Molekularformel |
C8H8BrI |
|---|---|
Molekulargewicht |
310.96 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
PKNOSWOJOWVLBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)I)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)


![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)




![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
